molecular formula C13H21NO4 B1433327 Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate CAS No. 1463522-73-7

Ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate

Cat. No. B1433327
M. Wt: 255.31 g/mol
InChI Key: QGRFCRJJRNGRSQ-UHFFFAOYSA-N
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Patent
US08933233B2

Procedure details

To a solution of tert-butyl 3-oxocyclobutylcarbamate (1.0 g, 5.4 mmol) in toluene (10 mL) was added ethyl 2-(triphenylphosphoranylidene)acetate (2.1 g, 5.9 mmol). The reaction mixture was heated at 100° C. for 2 hrs, and then concentrated. The residue was purified by silica gel column chromatography (10% EtOAc/petroleum ether) to afford ethyl 2-(3-(tert-butoxycarbonylamino)cyclobutylidene)acetate (1.2 g, 89%). ESI-MS (EI+, m/z): 256 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:5][CH:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH2:3]1.C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])C=CC=CC=1>C1(C)C=CC=CC=1>[C:9]([O:8][C:7]([NH:6][CH:4]1[CH2:5][C:2](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:3]1)=[O:13])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CC(C1)NC(OC(C)(C)C)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=CC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% EtOAc/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CC(C1)=CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.